molecular formula C17H14F2N2O3 B2653980 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922127-51-3

2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Katalognummer: B2653980
CAS-Nummer: 922127-51-3
Molekulargewicht: 332.307
InChI-Schlüssel: PRPLTVHNKHFWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that features a benzamide core with difluoro and oxazepinyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 2,6-difluorobenzoic acid, which is then converted into the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of the oxazepinyl compound under controlled conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
  • 2-Chloro-5-fluoropyrimidine derivatives

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide stands out due to its unique combination of difluoro and oxazepinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

2,6-Difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H16F2N2O Molecular Formula \text{C}_{17}\text{H}_{16}\text{F}_2\text{N}_2\text{O}\quad \text{ Molecular Formula }

Research indicates that this compound may interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular processes. For instance, it has been hypothesized to affect DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria .
  • Antibacterial Properties : Some derivatives of related compounds have shown antibacterial activity against Gram-positive bacterial strains. This suggests that this compound may possess similar properties .

Antibacterial Activity

A study on structurally related compounds demonstrated modest antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria. The inhibition was attributed to the compounds' ability to penetrate bacterial cell walls and interfere with essential cellular functions .

Case Studies

  • Case Study on DNA Gyrase Inhibition :
    • Objective : To evaluate the inhibitory effects of the compound on bacterial DNA gyrase.
    • Method : In vitro assays were conducted using Escherichia coli strains.
    • Results : The compound exhibited low micromolar inhibition of DNA gyrase, indicating potential as an antibacterial agent targeting this enzyme .
  • Evaluation Against Efflux Pump Substrates :
    • Objective : To assess the compound's efficacy against efflux pump substrates in resistant bacterial strains.
    • Method : Various bacterial strains were tested to determine susceptibility.
    • Results : The compound showed limited effectiveness against strains with active efflux pumps, suggesting modifications may be needed for enhanced efficacy .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectivenessReference
AntibacterialStaphylococcus aureusModest activity
DNA Gyrase InhibitionE. coliLow micromolar
Efflux Pump ResistanceVarious strainsLimited effectiveness

Eigenschaften

IUPAC Name

2,6-difluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-21-7-8-24-14-6-5-10(9-11(14)17(21)23)20-16(22)15-12(18)3-2-4-13(15)19/h2-6,9H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPLTVHNKHFWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.